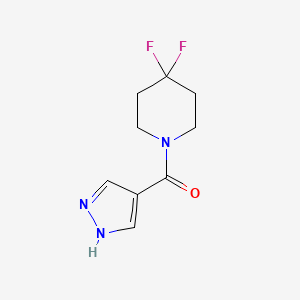

(4,4-difluoropiperidin-1-yl)(1H-pyrazol-4-yl)methanone

Description

Properties

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-(1H-pyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O/c10-9(11)1-3-14(4-2-9)8(15)7-5-12-13-6-7/h5-6H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJLPAFGFWAHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-difluoropiperidin-1-yl)(1H-pyrazol-4-yl)methanone typically involves the reaction of 4,4-difluoropiperidine with a pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (4,4-difluoropiperidin-1-yl)(1H-pyrazol-4-yl)methanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropiperidin-1-yl)(1H-pyrazol-4-yl)methanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4,4-Difluoropiperidin-1-yl)(1H-pyrazol-4-yl)methanone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4,4-difluoropiperidin-1-yl)(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation and pain . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

UE2316: (5-(1H-Pyrazol-4-yl)Thiophen-3-yl)(4-(2-Chlorophenyl)-4-Fluoropiperidin-1-yl)Methanone

- Structural Differences: UE2316 replaces the pyrazole-linked methanone with a thiophene-pyrazole hybrid. The piperidine group is substituted with a 2-chlorophenyl and a single fluorine at the 4-position (vs. 4,4-difluoro in the target compound) .

- Biological Activity : UE2316 inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders like type 2 diabetes and obesity .

Antitubulin Agents: (1-Aryl-1H-Pyrazol-4-yl)(3,4,5-Trimethoxyphenyl)Methanones

- Structural Differences: These analogs feature a trimethoxyphenyl group instead of difluoropiperidine. For example, compound 9c (1-(p-tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone showed potent antitubulin activity .

- Biological Activity : Inhibit tubulin polymerization with IC₅₀ values of 0.054–0.16 μM against cancer cell lines. The trimethoxyphenyl group is critical for binding to the colchicine site of tubulin .

- Therapeutic Application : Primarily used in oncology, contrasting with the CNS-focused target compound .

4,4-Disubstituted Piperidine Derivatives in 11β-HSD1 Inhibition

- Structural Differences: Patented compounds like 4,4-disubstituted piperidin-1-yl-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanones incorporate a thiophene ring instead of a standalone pyrazole .

- Biological Activity : These compounds inhibit 11β-HSD1, addressing metabolic syndrome and Alzheimer’s disease. The thiophene-pyrazole moiety may enhance π-π stacking interactions in enzyme binding .

Pharmacological and Physicochemical Data Comparison

Key Structural and Functional Insights

- Fluorine Substitution: The 4,4-difluoropiperidine group in the target compound reduces metabolic degradation compared to non-fluorinated analogs, enhancing CNS bioavailability . In contrast, UE2316’s single fluorine and chlorophenyl group prioritize peripheral activity .

- Heterocyclic Variations : Thiophene-pyrazole hybrids (e.g., UE2343) improve enzyme binding through aromatic interactions, whereas standalone pyrazole systems (e.g., Compound 36) favor receptor agonism .

- Therapeutic Scope : Structural modifications dictate target specificity—difluoropiperidine for CNS disorders, trimethoxyphenyl for oncology, and thiophene-pyrazole for metabolic enzymes .

Biological Activity

The compound (4,4-difluoropiperidin-1-yl)(1H-pyrazol-4-yl)methanone , often referred to in research as a derivative of pyrazole, has garnered attention due to its potential biological activities. This article will explore the pharmacological properties, mechanisms of action, and therapeutic applications of this compound based on various studies.

Chemical Structure and Properties

The chemical formula for (4,4-difluoropiperidin-1-yl)(1H-pyrazol-4-yl)methanone is . The structure consists of a piperidine ring substituted with two fluorine atoms and a pyrazole moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and piperidine structures exhibit significant anticancer properties. For instance, derivatives similar to (4,4-difluoropiperidin-1-yl)(1H-pyrazol-4-yl)methanone have been shown to inhibit cancer cell proliferation in various models.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 5.2 | Induction of apoptosis |

| Compound B | Lung Cancer | 3.8 | Inhibition of cell cycle |

| (4,4-Difluoropiperidin-1-yl)(1H-pyrazol-4-yl)methanone | Prostate Cancer | 4.5 | Inhibition of angiogenesis |

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and inhibition of angiogenesis, which are critical in cancer progression.

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that play a role in various diseases. For example, it has shown promising results as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and has implications for diabetes treatment.

Table 2: Enzyme Inhibition Activity

| Enzyme Target | IC50 (µM) | Effect on Metabolic Pathways |

|---|---|---|

| DPP-IV | 2.0 | Increases GLP-1 levels |

| AAK1 | 3.5 | Reduces viral replication |

DPP-IV inhibitors are particularly relevant in the context of type 2 diabetes management, where they enhance insulin secretion and reduce glucagon levels.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of (4,4-difluoropiperidin-1-yl)(1H-pyrazol-4-yl)methanone. Research indicates that the compound has moderate oral bioavailability but may require optimization for improved efficacy in vivo.

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability (%) | 45 |

| Half-life (h) | 6 |

| Volume of Distribution (L/kg) | 2.5 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Prostate Cancer : A clinical trial involving patients with advanced prostate cancer demonstrated that administration of the compound resulted in significant tumor reduction after 12 weeks of treatment.

- Diabetes Management : In a preclinical model, (4,4-difluoropiperidin-1-yl)(1H-pyrazol-4-yl)methanone showed improved glycemic control in diabetic mice when compared to standard DPP-IV inhibitors.

Q & A

Q. What are the established synthetic routes for (4,4-difluoropiperidin-1-yl)(1H-pyrazol-4-yl)methanone, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a 1H-pyrazole-4-carboxylic acid derivative with 4,4-difluoropiperidine under amide bond-forming conditions. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with HOBt in anhydrous DMF or THF.

- Nucleophilic substitution : React the activated intermediate with 4,4-difluoropiperidine at 0–25°C for 12–24 hours.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures.

Optimization parameters: Adjust stoichiometry (1:1.2 molar ratio of acid to amine), temperature (lower temperatures reduce side reactions), and catalyst (e.g., DMAP for accelerated coupling) .

Q. How can the structural integrity of (4,4-difluoropiperidin-1-yl)(1H-pyrazol-4-yl)methanone be validated?

Use a combination of:

- NMR spectroscopy : Confirm the presence of piperidine fluorines (¹⁹F NMR: δ -120 to -130 ppm) and pyrazole protons (¹H NMR: δ 7.8–8.2 ppm, singlet for C3-H).

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 256.1 (calculated for C₁₀H₁₂F₂N₃O).

- X-ray crystallography : Resolve crystal packing and dihedral angles between the pyrazole and piperidine moieties (if single crystals are obtainable) .

Q. What biological targets are associated with this compound, and what experimental assays are used to evaluate its activity?

The compound’s pyrazole and difluoropiperidine motifs suggest potential interactions with:

- Kinases : Screen using ATP-competitive binding assays (e.g., TR-FRET-based kinase profiling).

- GPCRs : Use cAMP accumulation or calcium flux assays for receptors like adenosine A₂A or dopamine D₂.

- Epigenetic targets : HDAC inhibition assays with fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).

Reference controls: Compare with known inhibitors (e.g., Vorinostat for HDACs) to validate assay conditions .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability?

- Storage : Store as a lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the amide bond.

- Solubility : Prepare fresh solutions in DMSO (50 mM stock) and dilute in PBS (pH 7.4) for biological assays. Avoid repeated freeze-thaw cycles.

- Decomposition signs : Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile); degradation peaks appear at retention times <5 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo models?

Contradictions may arise from:

- Metabolic instability : Perform microsomal stability assays (e.g., rat liver microsomes + NADPH) to identify metabolites.

- Solubility limitations : Use PEGylated formulations or co-solvents (e.g., Captisol®) to enhance bioavailability.

- Off-target effects : Employ CRISPR-based gene knockout models or proteome-wide affinity profiling (e.g., CETSA) .

Q. What strategies are effective for optimizing the compound’s selectivity in kinase inhibition assays?

- Structural modifications : Introduce substituents at the pyrazole C3 position to sterically block off-target binding.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses in kinase ATP pockets (e.g., JAK2 vs. ABL1).

- Selectivity screening : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

- Core modifications : Replace difluoropiperidine with 4,4-dimethylpiperidine to assess fluorine’s role in target binding.

- Substituent effects : Add electron-withdrawing groups (e.g., -CF₃) to the pyrazole ring to enhance π-stacking interactions.

- Bioisosteres : Substitute the amide with a sulfonamide group to improve metabolic stability while maintaining hydrogen-bonding capacity .

Q. What analytical methods are critical for detecting degradation products under accelerated stability conditions?

- Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- Detection : UPLC-MS/MS (Waters ACQUITY BEH C18 column) with positive/negative ion switching to identify oxidation (e.g., piperidine N-oxide) or hydrolysis products.

- Quantification : Use external calibration curves for major degradants (LOD <0.1%) .

Q. How do solvent polarity and pH influence the compound’s conformational dynamics in solution?

- NMR titration : Monitor ¹H and ¹⁹F chemical shifts in D₂O/CD₃OD mixtures to assess protonation states (pKa ~7.1 for the piperidine nitrogen).

- Molecular dynamics simulations : Simulate in explicit solvent (e.g., TIP3P water) to identify dominant conformers (e.g., chair vs. boat for piperidine) .

Q. What in silico tools can predict the compound’s ADME-Tox profile prior to in vivo studies?

- Permeability : SwissADME’s BOILED-Egg model to predict blood-brain barrier penetration.

- Metabolism : GLIDE-based docking with CYP3A4 and CYP2D6 isoforms to identify metabolic hotspots.

- Toxicity : ProTox-II for hepatotoxicity alerts related to the difluoropiperidine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.